molecular formula C12H16ClNO B2850762 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 154422-97-6

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2850762
CAS No.: 154422-97-6
M. Wt: 225.72
InChI Key: UOLOLHOJGYPNNY-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a partially unsaturated six-membered ring with a 2-methoxyphenyl substituent at the 4-position and a hydrochloride salt form. This compound belongs to a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural similarity to neurotransmitters and receptor ligands.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLOLHOJGYPNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tertiary Amines via Silver Trifluoroacetate

Reaction Mechanism and Optimization

The cyclization of tertiary amines represents a cornerstone in tetrahydropyridine synthesis. In a protocol adapted from Organic Syntheses, N-(4-methoxyphenyl)-(Z)-4-(trimethylsilyl)-3-butenamine undergoes cyclization in chloroform with silver trifluoroacetate (AgTFA) as the catalyst. The reaction proceeds via a six-membered transition state, where AgTFA facilitates the elimination of trimethylsilanol, forming the tetrahydropyridine ring.

Key parameters include:

  • Temperature : 80°C
  • Reaction Time : 1 hour
  • Yield : 84% for the 4-methoxyphenyl variant.
Table 1: Cyclization Yields with Varied Substituents
R Group Catalyst Temp. (°C) Time (hr) Yield (%)
4-Methoxyphenyl AgTFA 80 1 84
Phenyl AgTFA 80 0.7 83
Cyclohexyl AgTFA 110 10 54

Purification and Isolation

Post-cyclization, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol to achieve >98% purity. The hydrochloride salt is formed by treating the free base with hydrochloric acid in dichloromethane, followed by filtration and drying under vacuum.

Multi-Component Reactions Catalyzed by Sulfamic Acid

Five-Component Assembly

A scalable one-pot synthesis employs sulfamic acid (20 mol%) in ethanol at room temperature. The reaction combines:

  • 2-Methoxybenzaldehyde (2 equivalents)
  • Aniline (2 equivalents)
  • Ethyl acetoacetate (1 equivalent)

The mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization, yielding densely functionalized tetrahydropyridines.

Table 2: Optimization of Catalytic Conditions
Catalyst Loading (mol%) Solvent Time (hr) Yield (%)
10 Ethanol 8 71
15 Ethanol 8 83
20 Ethanol 8 88

Substrate Scope and Limitations

While the method tolerates electron-donating groups (e.g., methoxy), electron-withdrawing substituents (e.g., nitro) reduce yields to <50%. The 4-methoxyphenyl derivative is isolated in 88% yield after column chromatography (ethyl acetate/petroleum ether).

Diastereoselective Synthesis via Halogenation-Reduction Sequences

Patent-Derived Protocol

A patent-pending method involves four steps:

  • Electrophilic Halogenation : Treatment of N-(2-methoxybenzyl)allylamine with N-bromosuccinimide (NBS) in CCl₄, yielding a bromo intermediate.
  • Halohydroxylation : Reaction with HOCl generates a chlorohydrin.
  • Base-Induced Cyclization : NaOH in methanol forms the tetrahydropyridine oxide.
  • Diastereoselective Reduction : Sodium borohydride selectively reduces the oxide to the cis-isomer.
Table 3: Stereochemical Outcomes
Reduction Agent cis:trans Ratio Yield (%)
NaBH₄ 9:1 76
LiAlH₄ 7:3 68

Industrial Scalability

This route achieves 76% overall yield with <2% impurities, making it suitable for kilogram-scale production. Critical quality control parameters include HPLC purity (>99%) and residual solvent levels (<0.1% ethanol).

Comparative Analysis of Methodologies

Yield and Efficiency

  • Cyclization (AgTFA) : Highest yield (84%) but requires expensive catalysts.
  • Multi-Component (Sulfamic Acid) : Cost-effective and scalable (88% yield) but limited substrate scope.
  • Diastereoselective Synthesis : Moderate yield (76%) with superior stereochemical control.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Neuropharmacology

The compound is structurally related to tetrahydropyridine derivatives, which are known to exhibit neuroprotective effects. Research indicates that compounds within this class can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's disease. Specifically, studies on similar compounds have shown promise in modulating dopaminergic activity and protecting against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Antidepressant Activity

Recent investigations into the pharmacological profiles of tetrahydropyridine derivatives suggest potential antidepressant properties. The interaction with serotonin and norepinephrine receptors could be a mechanism through which these compounds exert their effects. Further studies are needed to elucidate the specific pathways involved.

Analgesic Properties

There is emerging evidence that tetrahydropyridine derivatives may possess analgesic properties. Preclinical studies have indicated that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies.

Skin Care Products

The compound's unique chemical structure allows it to be incorporated into cosmetic formulations aimed at enhancing skin hydration and texture. Its ability to act as a rheological modifier can improve the sensory attributes of creams and lotions, making them more appealing to consumers .

Antioxidant Activity

Research has shown that certain derivatives of tetrahydropyridines exhibit antioxidant properties, which are beneficial in cosmetic applications for protecting skin from oxidative stress. This property makes it a valuable ingredient in anti-aging products.

Case Studies

StudyApplicationFindings
Neuroprotective Effects of TetrahydropyridinesNeuropharmacologyDemonstrated protective effects against dopaminergic neuron degeneration in animal models .
Antidepressant Potential of Tetrahydropyridine DerivativesPharmacologyShowed modulation of serotonin receptors leading to antidepressant-like effects .
Cosmetic Formulation DevelopmentCosmetic ScienceSuccessfully incorporated into moisturizing creams enhancing skin feel and hydration .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features/Activities Reference
4-(2-Methoxyphenyl)-1,2,3,6-THPr·HCl 2-MeO-phenyl (4), HCl salt C₁₂H₁₆ClNO Potential neuroactive intermediate
MPTP (1-Methyl-4-phenyl-THPr) Phenyl (4), N-Me C₁₂H₁₅N·HCl Neurotoxic; induces Parkinsonism
4-(4-Fluorophenyl)-1-Me-THPr·HCl 4-F-phenyl (4), N-Me, HCl salt C₁₂H₁₄FN·HCl Paroxetine intermediate (antidepressant)
HBK14 (Piperazine derivative) 2-MeO-phenyl, phenoxyethoxy C₂₂H₂₉ClN₂O₂ 5-HT receptor ligand (hypothesized)
4-(2-Chlorophenyl)-THPr·HCl 2-Cl-phenyl (4), HCl salt C₁₁H₁₂ClN·HCl Structural analog; halogen substitution

Key Observations:

Substituent Position and Bioactivity: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to 4-fluorophenyl () or 2-chlorophenyl () derivatives. Nitrogen Methylation: MPTP’s N-methyl group () is critical for its conversion to the neurotoxic MPP⁺ metabolite. The absence of methylation in the target compound may reduce neurotoxicity but also alter receptor affinity .

Pharmacological Profiles :

  • MPTP Analogs : MPTP’s selective dopaminergic toxicity contrasts with the unsubstituted 4-phenyl-THPr (), which lacks neurotoxic effects. This highlights the role of N-methylation in bioactivation .
  • Paroxetine Intermediates : 4-(4-Fluorophenyl)-1-Me-THPr () is a precursor to paroxetine, a serotonin reuptake inhibitor. The fluorophenyl group enhances metabolic stability compared to methoxy-substituted analogs .

Piperazine Derivatives (HBK Series): Compounds like HBK14 () feature a piperazine core instead of tetrahydropyridine, with extended phenoxyethoxy chains. These structural differences likely shift activity toward 5-HT receptors rather than dopaminergic systems .

Biological Activity

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 225.71 g/mol
  • CAS Number : 143017-63-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:

  • Dopamine Receptor Agonism : It has shown selective agonist activity towards dopamine receptors, particularly the D3 receptor. This activity is significant for potential therapeutic applications in neurodegenerative diseases and psychiatric disorders .
  • Antimicrobial Properties : Preliminary studies indicate that related tetrahydropyridine derivatives possess antimicrobial activity against various bacterial strains. These findings suggest that this compound may also exhibit similar properties .

The mechanisms through which this compound exerts its biological effects include:

  • Dopamine Receptor Modulation : The compound's interaction with dopamine receptors may influence neurotransmitter release and neuronal excitability. This is particularly relevant in the context of treating conditions like Parkinson's disease and schizophrenia .
  • Inflammatory Pathways : Some studies have indicated that tetrahydropyridine derivatives can modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Dopamine Receptor Activity

A study focused on the structure-activity relationship (SAR) of various tetrahydropyridine derivatives highlighted that compounds with a methoxy substitution at the phenyl ring exhibited enhanced selectivity for D3 receptors compared to other dopamine receptor subtypes. The EC50_{50} values for these compounds were significantly lower than those without such substitutions .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on related compounds demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 8.5 mg/mL for various strains, suggesting that similar activity might be expected from this compound .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected tetrahydropyridine derivatives:

Compound NameD3 Agonist Activity (EC50_{50} nM)Antimicrobial Activity (MIC mg/mL)
This compoundTBDTBD
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine710 ± 1500.5 - 8.5
4-Phenyl-1,2,3,6-tetrahydropyridineTBDTBD

Q & A

Q. Can machine learning optimize crystallization conditions for X-ray diffraction studies?

  • Methodology : Train an ML model (e.g., random forest) on historical crystallization data (solvent, temperature, concentration) for tetrahydropyridines. Input structural descriptors (e.g., LogP, H-bond donors) to predict optimal conditions (e.g., ethanol/water at 4°C). Validate with PXRD to confirm crystallinity .

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